2-Bromo-2-cyanoacetamide

Antimicrobial Resistance Biofilm Inhibition Medicinal Chemistry

2-Bromo-2-cyanoacetamide (1113-55-9) delivers unmatched bifunctional reactivity: electrophilic bromine enables nucleophilic substitution while the active methylene drives condensation cascades, rapidly constructing oxazole/imidazole scaffolds prevalent in FDA-approved drugs. Unlike 2-cyanoacetamide (lacks Br) or DBNPA (divergent reactivity), this monobromo analog uniquely achieves 33-fold greater Enterococcus faecalis biofilm potency than its chloro counterpart, combined with multi-target inhibition of COX-2, 5-LOX, and PLA2—critical for SAR and proteomics target deconvolution. Sourced via the selective US 3,488,734 synthesis for consistent high purity. Order now.

Molecular Formula C3H3BrN2O
Molecular Weight 162.97 g/mol
CAS No. 1113-55-9
Cat. No. B075607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2-cyanoacetamide
CAS1113-55-9
Molecular FormulaC3H3BrN2O
Molecular Weight162.97 g/mol
Structural Identifiers
SMILESC(#N)C(C(=O)N)Br
InChIInChI=1S/C3H3BrN2O/c4-2(1-5)3(6)7/h2H,(H2,6,7)
InChIKeyABBGMXMPOCXVNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2-cyanoacetamide (CAS 1113-55-9): A Strategic Monobrominated Building Block for Synthetic and Procurement Specialists


2-Bromo-2-cyanoacetamide (CAS 1113-55-9) is a bifunctional organic compound with the molecular formula C₃H₃BrN₂O, characterized by the presence of a reactive bromine atom and a cyano group attached to the alpha-carbon of an acetamide core . This unique arrangement confers distinct reactivity, making it a valuable intermediate for the synthesis of complex heterocyclic scaffolds, including functionalized oxazoles and imidazoles, which are privileged structures in medicinal chemistry . Beyond its role as a synthetic building block, 2-bromo-2-cyanoacetamide exhibits intrinsic biological activity, including antimicrobial properties, distinguishing it from simpler cyanoacetamide derivatives . Its molecular weight is 162.97 g/mol, and it is recognized as a halogenated derivative of 2-cyanoacetamide [1].

Why 2-Bromo-2-cyanoacetamide Cannot Be Replaced by Unhalogenated or Di-halogenated Analogs in Critical Applications


Substituting 2-bromo-2-cyanoacetamide with seemingly similar compounds like 2-cyanoacetamide or 2,2-dibromo-2-cyanoacetamide (DBNPA) leads to divergent outcomes in both synthetic utility and biological function. The parent compound, 2-cyanoacetamide, lacks the electrophilic bromine atom necessary for key nucleophilic substitution and condensation reactions that drive the formation of many heterocyclic systems [1]. Conversely, the di-brominated analog, DBNPA, while a potent biocide, offers a different reactivity profile and is less suitable as a selective monobrominating agent [2]. Furthermore, the specific halogen (bromine vs. chlorine) on the alpha-carbon influences both the kinetics of chemical reactions and the spectrum of biological activity, as evidenced by comparative antimicrobial data [3]. Therefore, the selection of 2-bromo-2-cyanoacetamide over its analogs is not a matter of convenience but a critical determinant of experimental success and product performance, driven by its unique quantitative differentiation detailed below.

Quantitative Differentiation of 2-Bromo-2-cyanoacetamide (CAS 1113-55-9) from Key Analogs


Superior Antimicrobial Activity Against Enterococcus faecalis Biofilm vs. Chlorinated Analog

2-Bromo-2-cyanoacetamide demonstrates substantially greater potency in inhibiting biofilm formation by Enterococcus faecalis compared to its chlorinated analog, 2-chloro-2-cyanoacetamide. This is evidenced by a direct comparison of their IC50 values in a standardized assay, where the brominated compound is over 33-fold more potent [1]. The assay measured inhibition of biofilm formation after 20 hours of incubation using crystal violet staining [1]. For reference, a separate assay for 2-chloro-2-cyanoacetamide against a different bacterial target (Class C beta-lactamase from E. cloacae) yielded an IC50 of 4,200 nM, further underscoring the distinct biological profiles conferred by the specific halogen atom [2].

Antimicrobial Resistance Biofilm Inhibition Medicinal Chemistry

Unique Monobrominating Capability Enabled by Bifunctional Alpha-Carbon

2-Bromo-2-cyanoacetamide provides a unique synthetic advantage over its unhalogenated parent, 2-cyanoacetamide. The presence of the bromine atom at the alpha-carbon creates an electrophilic center, enabling direct nucleophilic substitution reactions. This reactivity is absent in 2-cyanoacetamide, which requires prior activation or different reaction conditions for similar transformations . Furthermore, unlike the dimethylamide derivative (2-bromo-2-cyano-N,N-dimethylacetamide) which acts as a selective monobrominating agent for ketones [1], the primary amide group in 2-bromo-2-cyanoacetamide allows it to function both as a substrate for bromination reactions and as a precursor for building more complex heterocyclic structures via its active methylene group and amide functionality .

Organic Synthesis Selective Bromination Heterocycle Formation

Patent-Documented Selective Synthesis Process Ensuring High-Purity Monobrominated Product

A critical procurement consideration is the reliable synthesis of the desired monobrominated product without contamination by the dibrominated analog (2,2-dibromo-2-cyanoacetamide) or other side products. US Patent 3,488,734 discloses a selective process for the preparation of 2-bromo-2-cyanoacetamide by the direct reaction of bromine with 2-cyanoacetamide in specific halogenated or aromatic hydrocarbon solvents [1]. This method contrasts with earlier, less selective approaches that often yielded the dibrominated amide or bromomalonamide as major products [1]. The patent explicitly describes the use of solvents like chloroform, carbon tetrachloride, benzene, or toluene to achieve selective monobromination, providing a reproducible industrial route to high-purity material [1].

Process Chemistry Selective Synthesis Quality Control

Where 2-Bromo-2-cyanoacetamide (CAS 1113-55-9) Provides the Strongest Return on Procurement


Synthesis of Privileged Heterocyclic Scaffolds for Drug Discovery

Based on its unique bifunctional reactivity profile, 2-bromo-2-cyanoacetamide is an optimal choice for medicinal chemistry groups focused on building libraries of functionalized oxazoles, imidazoles, and other nitrogen-containing heterocycles . Its ability to undergo both nucleophilic substitution at the bromine and condensation at the active methylene group enables the efficient construction of these core structures, which are prevalent in FDA-approved drugs and lead compounds . The availability of a reliable, selective synthesis process (US 3,488,734) ensures a consistent supply of high-purity material for these demanding synthetic routes [1].

Development of Targeted Antimicrobial Agents Against Biofilm-Forming Bacteria

The quantitative differentiation in antimicrobial activity, specifically its 33-fold greater potency than the chlorinated analog in an Enterococcus faecalis biofilm inhibition assay, positions 2-bromo-2-cyanoacetamide as a valuable starting point for structure-activity relationship (SAR) studies targeting biofilm-associated infections [2]. Research groups investigating novel treatments for enterococcal infections, including vancomycin-resistant Enterococcus (VRE), should prioritize this brominated building block over its chlorinated counterpart when exploring the cyanoacetamide chemical space for lead optimization.

Investigating the Role of COX-2, 5-LOX, and PLA2 in Inflammation

The reported mechanism of action for 2-bromo-2-cyanoacetamide includes the inhibition of key inflammatory enzymes: cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phospholipase A2 (PLA2) . While quantitative enzyme inhibition data (e.g., IC50 values) for the parent compound against these specific targets is not yet available in the public domain, this defined polypharmacology profile distinguishes it from other halogenated cyanoacetamides and makes it a compelling probe for studying the interplay of these pathways in inflammatory models. Procurement for proteomics research to validate these interactions and identify potential protein targets is a key application scenario .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-2-cyanoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.